2-Amino-1-(3,5-dimethoxyphenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(3,5-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBUBYADHSKKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CN)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397666 | |
| Record name | 2-amino-1-(3,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91252-41-4 | |
| Record name | 2-amino-1-(3,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of 2 Amino 1 3,5 Dimethoxyphenyl Ethanol
Reactivity of the Amino Functionality
The primary amino group in 2-Amino-1-(3,5-dimethoxyphenyl)ethanol is a key site for nucleophilic reactions, enabling the formation of a variety of derivatives through substitution, acylation, and alkylation.
The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character, allowing it to readily participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides or other suitable electrophiles to form secondary or tertiary amines. The general mechanism involves the attack of the nitrogen nucleophile on the electrophilic carbon, leading to the displacement of a leaving group.
One common strategy for the selective mono-N-alkylation of amino alcohols involves the use of a "borrowing hydrogen" or "hydrogen autotransfer" methodology catalyzed by transition metals like ruthenium or iridium. rsc.org In this process, the alcohol is temporarily oxidized to an aldehyde or ketone, which then forms an imine with the amine. Subsequent reduction of the imine by the catalyst regenerates the catalyst and yields the N-alkylated product, with water as the only byproduct. rsc.org
| Reagent Type | Product | General Reaction |
|---|---|---|
| Alkyl Halide (R-X) | Secondary Amine | R'-NH2 + R-X → R'-NH-R + HX |
| Epoxide | β-Amino Alcohol | R'-NH2 + Epoxide → R'-NH-CH2-CH(OH)-R'' |
Acylation: The amino group readily undergoes acylation with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. The reaction of an amino acid with an acetylating derivative of a carboxylic acid under amide-forming conditions is a well-established method. google.com For example, 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-acetamide hydrochloride, a related compound, is synthesized from 1-(2,5-dimethoxyphenyl)-2-aminoethanol, highlighting the acylation of the amino group. google.com
Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing alkyl groups. Direct alkylation with alkyl halides can also be employed, though it can sometimes lead to over-alkylation. To achieve selective mono-N-alkylation of amino alcohols, methods involving chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) have been developed. organic-chemistry.org This approach relies on the formation of a stable chelate that protects and activates the amine for a controlled reaction with an alkyl halide. organic-chemistry.org Manganese pincer complexes have also been shown to be effective catalysts for the N-alkylation of aromatic amines with primary alcohols under mild conditions. nih.gov
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Acylation | Acyl chloride (RCOCl) | N-Acyl derivative (Amide) |
| Alkylation | Alkyl halide (RX) | N-Alkyl derivative (Secondary Amine) |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | N-Alkyl derivative (Secondary Amine) |
Reactivity of the Hydroxyl Functionality
The secondary hydroxyl group on the ethanol (B145695) side chain is another key site for chemical modification, primarily through etherification and esterification, as well as being susceptible to elimination reactions.
Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Copper-catalyzed cross-coupling reactions of aryl halides with alcohols also provide a route to aryl ethers. organic-chemistry.org The use of specific ligands can facilitate these couplings under relatively mild conditions. organic-chemistry.org
Esterification: Esterification of the hydroxyl group can be accomplished by reacting it with a carboxylic acid or its derivative (e.g., acyl chloride, acid anhydride). Acid catalysts are commonly employed to facilitate this reaction. The Shiina esterification is a method that utilizes aromatic carboxylic acid anhydrides as dehydrating condensation agents to synthesize esters from nearly equal amounts of carboxylic acids and alcohols. wikipedia.org Both acidic (Lewis acid catalyzed) and basic (nucleophilic catalyst) conditions can be employed for this transformation. wikipedia.org
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Etherification | Alkyl Halide (RX) + Base | Ether (R'-OR) |
| Esterification | Carboxylic Acid (RCOOH) + Acid Catalyst | Ester (R'-OOCR) |
The hydroxyl group, being on a carbon adjacent to the aromatic ring (a benzylic position), can undergo acid-catalyzed dehydration to form an olefin, specifically a styrene (B11656) derivative. This elimination reaction typically proceeds through a carbocation intermediate. The stability of the benzylic carbocation, which is resonance-stabilized by the aromatic ring, facilitates this process. The resulting product would be 1-(3,5-dimethoxyphenyl)ethenamine.
Electrophilic Aromatic Substitution on the 3,5-Dimethoxyphenyl Moiety
The 3,5-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (B1213986) (-OCH3) groups. These groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org In the case of the 3,5-disubstituted ring, the positions ortho to both methoxy groups (C4 and C6) and the position para to one and ortho to the other (C2) are activated.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eg
Nitration: Introduction of a nitro group (-NO2) is typically achieved using a mixture of nitric acid and sulfuric acid. chegg.com
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) is carried out using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3).
Sulfonation: Introduction of a sulfonic acid group (-SO3H) is achieved with fuming sulfuric acid (a solution of SO3 in H2SO4).
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. The dimethoxybenzene ring is highly reactive in such reactions. umkc.educcsf.edumnstate.edu
Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wisc.eduresearchgate.net The product of this reaction is a ketone.
Due to the strong activating effect of the two methoxy groups, these reactions are expected to proceed readily. The substitution pattern will be directed to the 2, 4, and 6 positions of the aromatic ring.
| Reaction | Reagents | Electrophile | Product |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | NO2+ | Nitro-substituted derivative |
| Bromination | Br2, FeBr3 | Br+ | Bromo-substituted derivative |
| Sulfonation | SO3, H2SO4 | SO3 | Sulfonic acid derivative |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R+ | Alkyl-substituted derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | RCO+ | Acyl-substituted derivative |
Advanced Derivatization Techniques for Analytical and Research Applications
The functional groups present in this compound, namely a primary amine and a secondary alcohol, allow for a variety of derivatization reactions. These reactions are instrumental in advanced analytical and research applications, serving to enhance detectability, improve chromatographic separation, and enable the resolution of enantiomers. Derivatization is a key strategy for overcoming challenges associated with the analysis of polar and chiral molecules like this compound.
For analytical purposes, especially in chromatographic methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), derivatization is often essential. jfda-online.comnih.gov The primary goals of these derivatization techniques are to increase the volatility and thermal stability of the analyte for GC-MS analysis and to introduce a chromophore or fluorophore for enhanced detection in HPLC. jfda-online.com Furthermore, in the context of chiral compounds, derivatization with a chiral agent can convert a pair of enantiomers into diastereomers, which can then be separated and quantified using standard achiral chromatographic techniques. wikipedia.org
One of the most critical applications of derivatization for chiral molecules like this compound is the determination of enantiomeric purity. This is achieved by reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org This process results in the formation of a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by non-chiral chromatography. wikipedia.orgchiralpedia.com
Several classes of CDAs are available, with the choice depending on the functional group of the analyte and the analytical method to be used. For a primary amine and a hydroxyl group, as in this compound, reagents that react with these functionalities are employed.
A widely used CDA is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, also known as Marfey's reagent (FDAA). nih.gov This reagent reacts with the primary amino group to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV-Vis spectroscopy due to the presence of the dinitrophenyl group. nih.gov Another common CDA is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), which also reacts with the amino group to form diastereomeric thioureas. nih.gov
The following table summarizes some common chiral derivatizing agents applicable to amino alcohols:
| Chiral Derivatizing Agent (CDA) | Reactive Functional Group | Resulting Derivative | Analytical Technique |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Primary Amine | Diastereomeric N-substituted alaninamides | HPLC-UV |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Primary Amine | Diastereomeric thioureas | HPLC-UV |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | Primary Amine | Diastereomeric carbamates | HPLC-UV/MS |
| o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC) | Primary Amine | Diastereomeric isoindoles | HPLC-Fluorescence/MS |
| α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Alcohol, Primary Amine | Diastereomeric esters and amides | NMR, HPLC |
For GC-MS analysis, derivatization is crucial to increase the volatility and thermal stability of polar compounds containing hydroxyl and amino groups. nih.gov The most common derivatization techniques for this purpose are silylation and acylation. jfda-online.com
Silylation involves the replacement of active hydrogen atoms in -OH and -NH2 groups with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.gov Acylation, on the other hand, introduces an acyl group, typically through reaction with an acid anhydride like pentafluoropropionic anhydride (PFPA). jfda-online.com These derivatization methods lead to less polar and more volatile derivatives suitable for GC-MS analysis.
The table below outlines common derivatization reagents for GC-MS analysis of compounds with amino and hydroxyl groups:
| Derivatization Reagent | Target Functional Groups | Derivative Type | Key Advantages |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH2 | Trimethylsilyl (TMS) ether/amine | Increases volatility and thermal stability |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | -OH, -NH2 | Trimethylsilyl (TMS) ether/amine | Highly effective silylating agent |
| Pentafluoropropionic anhydride (PFPA) | -OH, -NH2 | Pentafluoropropionyl (PFP) ester/amide | Increases volatility, enhances detection by electron capture |
The selection of the appropriate derivatization technique and reagent is contingent on the specific analytical goal, the nature of the sample matrix, and the available instrumentation. Through the application of these advanced derivatization methods, comprehensive characterization and quantification of this compound can be achieved in various research and analytical settings.
Structure Activity Relationship Sar Investigations of 2 Amino 1 3,5 Dimethoxyphenyl Ethanol Analogs
Systematic Modification of the Aromatic Ring System
The substitution pattern on the aromatic ring of phenylethanolamine derivatives plays a pivotal role in their interaction with biological targets. The position and electronic properties of substituents, as well as alterations to the methoxy (B1213986) groups, can significantly modulate activity.
The location of substituents on the phenyl ring of arylethanolamine analogs is a critical determinant of their pharmacological activity. Studies on various phenylethanolamine-type compounds have demonstrated that the spatial arrangement of functional groups influences receptor affinity and efficacy. For instance, in a series of arylethanolamine derivatives related to norepinephrine, which were evaluated for their alpha-adrenergic stimulant activity, it was observed that substitutions at the meta position of the phenyl ring were generally more favorable than those at the para position. nih.gov The introduction of certain groups at the meta position of octopamine (B1677172) analogs was found to enhance affinity, whereas similar substitutions at the para position of norphenylephrine analogs were detrimental to activity. nih.gov
The electronic nature of the substituents also has a profound impact. Both electron-donating and electron-withdrawing groups can alter the electron density of the aromatic ring, thereby affecting its interaction with the receptor binding site. For many beta-adrenergic agonists, the presence of hydroxyl groups or "phenol equivalents" such as -CH2OH, -NHCONH2, -CHOH, and -NHSO2CH3 on the aromatic ring is important for activity. nih.gov The cardioselectivity of some beta-blockers has been associated with para substitution on the aromatic ring, particularly with 4-acylamido groups, in the absence of meta substituents. nih.govpharmaguideline.com In a series of 1-[o-(3-amino-2-hydroxypropoxy)benzylideneaminoxy]-3-amino-2-propanols, the beta-blocking activity was found to be highly dependent on the substitution pattern, with activity decreasing in the order of ortho > meta > para isomers. nih.gov
Table 1: Influence of Aromatic Ring Substituent Position on Adrenergic Receptor Activity in Analogous Arylethanolamines This table is illustrative and compiled from general trends observed in related compound series.
| Compound Series | Substituent Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| Norepinephrine Analogs | Meta | Generally favorable for alpha-adrenergic activity | nih.gov |
| Norepinephrine Analogs | Para | Often detrimental to alpha-adrenergic activity | nih.gov |
| Beta-Blockers | Para | Can enhance cardioselectivity (beta-1 selectivity) | nih.govpharmaguideline.com |
| Benzylideneaminoxy-propanolamines | Ortho > Meta > Para | Decreasing beta-blocking activity | nih.gov |
Impact of Methoxy Group Alterations on Biological Profiles
The two methoxy groups at the 3- and 5-positions of the phenyl ring are characteristic features of 2-amino-1-(3,5-dimethoxyphenyl)ethanol and are expected to significantly influence its biological activity. The cardioselectivity of certain beta-blockers has been linked to the attachment of a 3,4-dimethoxyphenylethyl moiety to the terminal amino nitrogen of the side chain. nih.gov In a study of trimetoquinol, a potent nonselective beta-adrenergic receptor agonist, its 3',5'-diiodo-TMQ analog exhibited beta(3)-AR selectivity. nih.gov However, in a series of 1-(3,5-diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ols, halogen substitution in the A ring was found to reduce either the potency or intrinsic activity at the beta(3)-AR. nih.gov Conversely, the non-halogen-substituted analogs in that series were potent and selective agonists for the beta(3)-AR. nih.gov
In a different context, a series of trimethoxyphenyl-based analogs were synthesized and screened for their cytotoxic activity. nih.gov Certain compounds containing dimethoxy and trimethoxy phenyl rings demonstrated significant cytotoxic potency and inhibition of β-tubulin polymerization. nih.gov These findings underscore the importance of the number and arrangement of methoxy groups on the aromatic ring for specific biological activities.
Elucidation of Side Chain Structure-Activity Relationships
The ethanolamine (B43304) side chain, consisting of an amino group, a hydroxyl group, and an alkyl chain, is another key region for structural modification to modulate the biological activity of this compound analogs.
Substitution on the nitrogen atom of the amino group is a well-established strategy for modifying the pharmacological properties of arylethanolamines. For beta-adrenergic agonists, a secondary amine in the phenylethanolamine side chain is generally considered essential for receptor stimulation. nih.gov The nature of the N-alkyl substituent can influence both potency and receptor selectivity. For beta-adrenergic antagonists, branched and bulky N-alkyl groups, such as tert-butyl and isopropyl, have been found to be important for beta-antagonistic activity. pharmaguideline.com
In a series of salicylamide-based phenethanolamines, substitution of the basic nitrogen atom with certain aralkyl groups conferred alpha-adrenoceptor blocking activity in addition to their inherent beta-blocking properties. nih.gov The chiral N-substituted 1,2-amino alcohol motif is a common feature in many bioactive compounds, and enzymatic methods have been developed for their stereoselective synthesis. researchgate.net
Table 2: General Effects of N-Substitution on the Activity of Phenylethanolamine Analogs This table is illustrative and based on general principles from related compound classes.
| Substitution Type | General Effect on Activity | Example Compound Class | Reference |
|---|---|---|---|
| Secondary Amine | Essential for beta-adrenergic agonism | Beta-adrenergic agonists | nih.gov |
| Bulky/Branched Alkyl (e.g., isopropyl, tert-butyl) | Important for beta-adrenergic antagonism | Beta-blockers | pharmaguideline.com |
| Aralkyl Groups | Can introduce alpha-adrenergic blocking activity | Salicylamide-based phenethanolamines | nih.gov |
Role of Hydroxyl Group Position and Stereochemistry
The hydroxyl group on the benzylic carbon of the ethanolamine side chain is crucial for activity, and its stereochemistry is a key determinant of pharmacological properties. For many beta-blockers, the (S)-absolute configuration of the carbon atom bearing the hydroxyl group is necessary for maximal beta-blocking effect. pharmaguideline.com In the case of labetalol, a drug with both alpha- and beta-blocking activities, the stereoisomers exhibit distinct pharmacological profiles. nih.gov The enantiomer with an (R) configuration at both asymmetric centers is primarily responsible for the beta-blocking activity, while the enantiomer with an (S) configuration at the alcoholic carbon and an (R) configuration at the amino substituent is predominantly an alpha-adrenoceptor blocking agent. nih.gov
The presence of the alcoholic hydroxyl group on the side chain is a general requirement for the activity of many beta-blockers. pharmaguideline.com The ability of the aryloxypropanolamine side chain to adopt a conformation that places the hydroxyl and amine groups in a similar spatial arrangement to that of arylethanolamines is thought to be important for receptor binding. pharmaguideline.com
Modifications to the length and branching of the alkyl chain in the ethanolamine side chain can significantly impact biological activity. In the context of beta-adrenergic blocking agents, increasing the chain length of the side chain can prevent the appropriate binding of essential functional groups to the receptor. pharmaguideline.com Aryloxypropanolamines are generally more potent than the corresponding aryloxyethanolamines. pharmaguideline.com
In a study of threo-1-(aryloxy)-3-(alkylamino)butan-2-ols, it was found that these compounds were less potent beta-adrenoceptor antagonists compared to the corresponding 1-(aryloxy)-3-(alkylamino)propan-2-ols. nih.gov This suggests that, unlike in the arylethanolamine series, the substitution of an alkyl group on the carbon atom alpha to the amino function in the oxypropanolamine side chain does not necessarily lead to enhanced beta-2 selectivity. nih.gov The influence of N-1 alkyl chain length has also been studied in cannabimimetic indoles, where an optimal chain length of five carbons was found for high-affinity binding to both CB1 and CB2 receptors. nih.gov In a series of N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbons displayed the highest bactericidal effects against MRSA. chemrxiv.org Similarly, the photovoltaic properties of dithienopyran-based materials were influenced by the length of attached alkyl chains. rsc.org
Stereochemical Influences on the Activity of Enantiomeric Forms
The presence of a chiral center at the carbinol carbon in this compound results in two enantiomeric forms: (R)- and (S)-2-amino-1-(3,5-dimethoxyphenyl)ethanol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicological profiles. This stereoselectivity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which themselves are chiral.
For phenylethanolamines, a class of compounds to which this compound belongs, the stereochemistry at the benzylic hydroxyl group is a critical determinant of their interaction with adrenergic receptors. Generally, for agonist activity at adrenergic receptors, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. This observation is often explained by the Easson-Stedman hypothesis, which posits that for maximal receptor interaction, three key functional groups of the agonist—the cationic amine, the aromatic ring, and the benzylic hydroxyl group—must bind to complementary sites on the receptor. The (R)-configuration allows for this optimal three-point interaction, whereas the (S)-enantiomer cannot achieve the same degree of complementarity, leading to reduced affinity and efficacy.
Table 1: Illustrative Stereoselectivity of Phenylethanolamine Analogs at Adrenergic Receptors This table presents representative data for a well-studied phenylethanolamine to illustrate the principle of stereoselectivity, as specific data for this compound is not available.
| Enantiomer | Receptor Subtype | Activity (Relative Potency) |
|---|---|---|
| (R)-Isomer | α-Adrenergic | High |
| (S)-Isomer | α-Adrenergic | Low |
| (R)-Isomer | β-Adrenergic | High |
| (S)-Isomer | β-Adrenergic | Low |
Computational and Predictive SAR Modeling for Analog Design
In the absence of extensive empirical data, computational and predictive Structure-Activity Relationship (SAR) modeling serves as a powerful tool for designing novel analogs of this compound with potentially enhanced or more selective biological activities. These in silico methods can predict the biological activity of hypothetical compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. For phenylethanolamine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. These techniques correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. The resulting models can be visualized as contour maps, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, a 3D-QSAR model might indicate that bulky substituents are favored in one region of the molecule, while electronegative groups are preferred in another for optimal receptor binding.
Molecular docking is another valuable computational technique. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By docking analogs of this compound into the binding site of a target receptor (e.g., an adrenergic receptor), researchers can gain insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. Molecular docking can also be used to explain the observed stereoselectivity, by comparing the binding modes of the (R)- and (S)-enantiomers.
The insights gained from these computational models can guide the design of new analogs with improved pharmacological profiles. For example, if a QSAR model suggests that increased hydrophobicity in a particular region enhances activity, analogs with lipophilic substituents at that position can be designed and synthesized. The table below summarizes the key aspects of computational and predictive SAR modeling as applied to the design of phenylethanolamine analogs.
Table 2: Overview of Computational and Predictive SAR Modeling Techniques for Phenylethanolamine Analog Design
| Modeling Technique | Principle | Application in Analog Design | Predicted Outcomes |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields (steric, electrostatic, etc.) with biological activity. | Identifies favorable and unfavorable regions for substitution on the molecular scaffold. | Predictive activity of novel analogs; visual guidance for structural modifications. |
| Molecular Docking | Predicts the binding mode and affinity of a ligand within a receptor's active site. | Elucidates key ligand-receptor interactions; explains stereoselectivity. | Binding energy scores; visualization of binding poses and interactions. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Can be used for virtual screening of compound libraries to find new active scaffolds. | A 3D model of essential chemical features for activity. |
By integrating these computational approaches, a more comprehensive understanding of the SAR for this compound analogs can be achieved, facilitating the discovery of new and improved therapeutic agents.
Computational Chemistry and Advanced Spectroscopic Characterization of 2 Amino 1 3,5 Dimethoxyphenyl Ethanol
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry serves as a powerful tool for investigating the structural and electronic properties of molecules like 2-Amino-1-(3,5-dimethoxyphenyl)ethanol. Through quantum chemical calculations, a detailed understanding of its molecular geometry, conformational preferences, and predictable spectroscopic behavior can be achieved.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. devagirijournals.comresearchgate.net For a molecule such as this compound, DFT calculations, commonly employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine its most stable three-dimensional structure. nih.govepstem.net
The geometry optimization process computationally finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. This optimized geometry represents the molecule's ground-state structure.
Furthermore, DFT calculations elucidate the electronic structure by mapping the distribution of electrons. Key parameters derived from this include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Analysis of the molecular electrostatic potential (MEP) map can also identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into its intermolecular interaction sites. nih.gov
Table 1: Representative Data from DFT Geometry Optimization This table is illustrative, showing typical parameters obtained from DFT calculations.
| Parameter | Description | Typical Focus Area |
|---|---|---|
| Bond Lengths (Å) | Calculates the equilibrium distance between atomic nuclei. | C-C, C-O, C-N, O-H, N-H bonds |
| Bond Angles (°) | Determines the angle between three connected atoms. | Angles defining the ethanolamine (B43304) chain and methoxy (B1213986) group orientation. |
| Dihedral Angles (°) | Measures the torsion around a chemical bond. | Rotation around the Cα-Cβ bond of the side chain. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Indicator of electron-donating ability. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Indicator of electron-accepting ability. |
| Energy Gap (eV) | Difference between LUMO and HOMO energies. | Correlates with molecular stability and reactivity. |
Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple spatial arrangements, known as conformers. ucsb.edu Conformational analysis is the systematic study of these different conformers and their relative energies. colostate.edu
By systematically rotating the key dihedral angles—primarily around the Cα-Cβ bond of the ethanolamine side chain and the C-O bonds of the methoxy groups—a potential energy surface (PES) can be mapped. colostate.edunih.gov This map reveals the various energy minima, corresponding to stable conformers, and the energy barriers (transition states) that separate them. nih.gov The global minimum on this landscape represents the most stable and, therefore, most abundant conformer in the gas phase. Understanding the relative energies of different conformers is crucial, as molecular properties and biological activity can be conformation-dependent. ucsb.edu
A significant advantage of computational modeling is its ability to predict spectroscopic data, which can aid in the interpretation of experimental results.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. epstem.netclinicsearchonline.org These theoretical predictions are valuable for assigning signals in experimental spectra.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra. mdpi.comresearchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, predicting the absorption maxima (λmax) in the UV-visible range. mdpi.com
These predictive methods allow for a direct comparison between theoretical models and experimental data, providing a powerful approach for structural verification. clinicsearchonline.org
Advanced Spectroscopic Elucidation Techniques
Spectroscopic techniques provide the definitive experimental evidence for the structure of a molecule. For this compound, a combination of high-resolution NMR and mass spectrometry is essential for unambiguous structural confirmation.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the methoxy protons, and the protons of the ethanolamine side chain (methine, methylene).
¹³C NMR: The carbon NMR spectrum shows the number of chemically distinct carbon atoms. The symmetry of the 3,5-disubstituted aromatic ring results in fewer signals than the total number of carbons.
APT (Attached Proton Test): This experiment differentiates carbon signals based on the number of attached protons. Quaternary carbons (C) and methylenes (CH₂) will have opposite phase to methines (CH) and methyls (CH₃), simplifying signal assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is crucial for establishing the final connectivity of the molecule. It shows correlations between protons and carbons that are two or three bonds apart, confirming, for example, the connection between the methoxy protons and their corresponding aromatic carbon, and linking the side-chain protons to the aromatic ring. columbia.edu
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities These are estimated values based on typical chemical shifts for the functional groups present.
| Proton Group | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Ar-H (positions 2, 6) | ~6.5-6.7 | d (doublet) | 2H |
| Ar-H (position 4) | ~6.3-6.4 | t (triplet) | 1H |
| CH-OH (methine) | ~4.7-4.9 | dd (doublet of doublets) | 1H |
| -OCH₃ (methoxy) | ~3.7-3.8 | s (singlet) | 6H |
| CH₂-NH₂ (methylene) | ~2.8-3.1 | m (multiplet) | 2H |
| -OH, -NH₂ | Variable | br s (broad singlet) | 3H |
Table 3: Predicted ¹³C NMR Chemical Shifts These are estimated values based on typical chemical shifts.
| Carbon Group | Predicted δ (ppm) |
|---|---|
| Ar-C (positions 3, 5, C-O) | ~161 |
| Ar-C (position 1, C-CH) | ~145 |
| Ar-C (positions 2, 6) | ~105 |
| Ar-C (position 4) | ~100 |
| CH-OH (methine) | ~75 |
| -OCH₃ (methoxy) | ~55 |
| CH₂-NH₂ (methylene) | ~48 |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering structural clues. nih.gov
HRMS (High-Resolution Mass Spectrometry): This technique measures the m/z to a very high degree of accuracy, allowing for the determination of the elemental formula. For C₁₀H₁₅NO₃, the calculated monoisotopic mass is 197.10519 Da. nih.gov An experimental HRMS measurement confirming this value provides strong evidence for the compound's formula.
Fragmentation Pattern: In techniques like tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺) is fragmented. For this compound, characteristic fragmentation pathways would include:
Loss of water (H₂O) from the alcohol group.
Alpha-cleavage (benzylic cleavage) between the methine carbon and the methylene (B1212753) carbon, leading to a stable benzylic cation.
Loss of the aminomethyl group (•CH₂NH₂).
Hyphenated Techniques:
LC-MS (Liquid Chromatography-MS): This is a primary tool for analyzing non-volatile compounds like amino alcohols in complex mixtures, providing both retention time and mass data. ut.eeresearchgate.net
GC-MS (Gas Chromatography-MS): This compound may require derivatization to increase its volatility and thermal stability before analysis by GC-MS.
MALDI-MS (Matrix-Assisted Laser Desorption/Ionization-MS): While less common for small molecules of this type, MALDI could be used, particularly for analyzing samples in solid matrices.
Table 4: Predicted Key Mass Spectrometry Fragments
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₆NO₃⁺ | 198.1125 | Protonated molecular ion |
| [M+H - H₂O]⁺ | C₁₀H₁₄NO₂⁺ | 180.0987 | Loss of water |
| [M+H - CH₃NO]⁺ | C₉H₁₃O₂⁺ | 153.0897 | Benzylic fragment from alpha-cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Detailed experimental Infrared (IR) spectroscopy data, including a table of specific absorption bands and their assignments for this compound, is not available in the reviewed scientific literature.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Published X-ray crystallography studies on this compound, which would provide data on its crystal system, space group, and other crystallographic parameters, could not be located.
Correlation of Computational and Experimental Data for Comprehensive Structural Validation
A comparative analysis correlating experimental data (from IR spectroscopy and X-ray crystallography) with computational chemistry findings for this compound cannot be conducted, as the necessary primary experimental data is not publicly available.
Role As a Synthetic Intermediate in Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
While direct and extensive examples of the total synthesis of highly complex natural products using 2-Amino-1-(3,5-dimethoxyphenyl)ethanol as a starting material are not widely documented in readily available literature, its structural motifs are present in various bioactive molecules. The phenylethanolamine core is a common feature in numerous alkaloids and pharmaceutical agents. The 3,5-dimethoxyphenyl group, in particular, is a precursor to various substituted aromatic systems.
The synthesis of analogs of naturally occurring compounds often utilizes building blocks like this compound. For instance, the vicinal amino alcohol functionality is a key structural element in many biologically active compounds, and the stereochemistry of this moiety is often crucial for their activity. The asymmetric synthesis of such amino alcohols is a significant area of research, often employing chiral catalysts or auxiliaries to achieve high enantiomeric purity.
Building Block for Heterocyclic Systems and Pharmaceutical Scaffolds
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The amino and hydroxyl groups can participate in cyclization reactions to form five- and six-membered rings, which are prevalent in many pharmaceutical agents.
One of the most common applications of 1,2-amino alcohols is in the synthesis of oxazolines . These five-membered heterocyclic compounds are important as chiral ligands in asymmetric catalysis and as intermediates in organic synthesis. The reaction of this compound with carboxylic acids or their derivatives, followed by cyclodehydration, would yield the corresponding 4-(3,5-dimethoxyphenyl)-substituted oxazoline. Various reagents can be employed for the cyclization step, including thionyl chloride, Burgess reagent, or acid catalysts.
Similarly, this amino alcohol can be a precursor for the synthesis of imidazolines . These heterocycles are also found in numerous biologically active molecules and are often used as ligands in coordination chemistry. The reaction of this compound with aldehydes, followed by oxidation, is a common route to imidazolines.
The phenylethanolamine structure is a key pharmacophore in many adrenergic agonists and antagonists. While specific examples detailing the use of the 3,5-dimethoxy isomer in large-scale pharmaceutical synthesis are not prevalent in the public domain, its structural similarity to known beta-agonists and antagonists suggests its potential as a scaffold in the development of new therapeutic agents targeting the adrenergic system. For example, the core structure of many beta-blockers consists of an aryloxypropanolamine, which shares structural similarities with this compound.
In Vitro Biological Investigations and Mechanistic Insights Excluding in Vivo Efficacy and Clinical Aspects
Q & A
Basic: What are the recommended synthetic routes for 2-Amino-1-(3,5-dimethoxyphenyl)ethanol, and what critical reaction parameters must be optimized?
Answer:
A plausible synthetic route involves reductive amination of 3,5-dimethoxyacetophenone derivatives. For example, intermediate ketones like 1-(3,5-dimethoxyphenyl)ethanone (synthesized via Claisen-Schmidt condensation of 3,5-dimethoxybenzaldehyde and nitroethane under basic conditions ) can undergo catalytic hydrogenation with ammonia or ammonium acetate to introduce the amino group. Key parameters include:
- Catalyst selection : Use palladium on carbon (Pd/C) or Raney nickel for efficient reduction.
- Temperature control : Maintain 40–60°C to prevent over-reduction or side reactions.
- Solvent system : Ethanol or methanol is optimal for solubility and reaction efficiency .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Basic: How can researchers differentiate between structural isomers like 2,5- and 3,5-dimethoxy derivatives using spectroscopic methods?
Answer:
- NMR Spectroscopy :
- ¹H NMR : The 3,5-dimethoxy isomer exhibits two equivalent methoxy singlets (δ 3.75–3.85 ppm), whereas the 2,5-isomer shows distinct singlet (para-methoxy) and doublet (ortho-methoxy) signals due to differing electronic environments .
- ¹³C NMR : The 3,5-isomer displays two identical methoxy carbons (~55 ppm), while the 2,5-isomer has non-equivalent carbons.
- HPLC-MS : Adjust mobile phase polarity (e.g., acetonitrile/water with 0.1% formic acid) to resolve retention time differences. The 3,5-isomer typically elutes earlier due to reduced steric hindrance .
Advanced: What are the challenges in elucidating the metabolic pathways of this compound compared to its 2,5-dimethoxy analog?
Answer:
The 3,5-isomer’s metabolic fate is less characterized than the 2,5-analog (a known active metabolite of midodrine ). Key challenges include:
- Enzymatic specificity : Cytochrome P450 isoforms (e.g., CYP2D6) may exhibit divergent regioselectivity toward methoxy group positions, altering oxidation rates.
- Metabolite identification : Use HPLC-HRMS with collision-induced dissociation (CID) to distinguish hydroxylation products (e.g., 4-hydroxy-3,5-dimethoxy vs. 5-hydroxy-2,3-dimethoxy derivatives).
- In vitro models : Primary hepatocyte assays must account for species-specific metabolism; human liver microsomes are preferred over rodent models for translational relevance .
Advanced: How do regulatory classifications impact the handling and research permissions for this compound in international contexts?
Answer:
- Scheduling status : While the 2,5- and 3,4-dimethoxy analogs are listed as controlled substances in some jurisdictions (e.g., UK Misuse of Drugs Act ), the 3,5-isomer’s status is unclear. Researchers must consult national databases (e.g., DEA Controlled Substances List, EMA guidelines) for updates.
- Compliance protocols :
Basic: Which analytical techniques are most effective for quantifying this compound in biological matrices?
Answer:
- HPLC-UV : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (30:70 v/v). Detection at 280 nm maximizes sensitivity for the aromatic moiety .
- LC-MS/MS : Employ electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. Key transitions: m/z 212 → 152 (quantifier) and m/z 212 → 123 (qualifier).
- Sample preparation : Solid-phase extraction (SPE) with mixed-mode cationic sorbents (e.g., Oasis MCX) improves recovery from plasma or urine .
Advanced: What strategies can resolve contradictory data regarding the biological activity of this compound observed in different in vitro models?
Answer:
- Receptor binding assays : Compare affinity for adrenergic receptors (α1/β2) using radioligand displacement (³H-prazosin for α1, ³H-CGP-12177 for β2). The 3,5-isomer may exhibit lower α1 affinity than the 2,5-analog due to steric effects .
- Functional studies : Measure cAMP accumulation (for β-activity) or calcium flux (for α1-activity) in transfected HEK293 cells. Normalize data to cell viability (MTT assay).
- Data normalization : Account for batch-to-batch variability in cell lines and assay conditions using internal controls (e.g., propranolol for β-blockade) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
